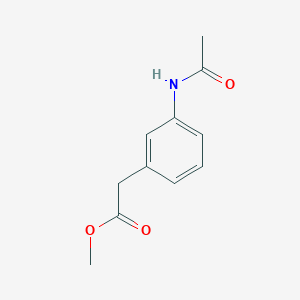

Methyl 2-(3-Acetamidophenyl)acetate

カタログ番号:

B8813732

分子量:

207.23 g/mol

InChIキー:

ROFHLZLWHUTFEW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Methyl 2-(3-Acetamidophenyl)acetate is an ester derivative of 2-(3-acetamidophenyl)acetic acid. The esterification of such carboxylic acids typically involves methanol under acidic or catalytic conditions. Key spectroscopic data for the parent acid include:

- ¹H-NMR (DMSO-d₆): δ 12.27 (s, COOH), 9.90 (s, NH), 7.47–6.91 (aromatic protons), 3.51 (s, CH₂), 2.03 (s, CH₃).

- ¹³C-NMR: δ 172.52 (COOH), 168.21 (CONH), 139.26–117.32 (aromatic carbons), 40.86 (CH₂), 23.94 (CH₃) .

The methyl ester is anticipated to exhibit similar aromatic and acetamide motifs, with altered solubility and reactivity due to the ester functional group.

特性

分子式 |

C11H13NO3 |

|---|---|

分子量 |

207.23 g/mol |

IUPAC名 |

methyl 2-(3-acetamidophenyl)acetate |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-4-9(6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |

InChIキー |

ROFHLZLWHUTFEW-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=CC(=C1)CC(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Structural Features of Methyl 2-(3-Acetamidophenyl)acetate and Analogues

Notes:

- Methyl 2-phenylacetoacetate (CAS 16648-44-5) shares the aromatic and ester motifs but replaces the acetamide with a ketone, enabling keto-enol tautomerism and divergent reactivity (e.g., in amphetamine synthesis) .

- Ethyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate (compound I) demonstrates how substituent variation (e.g., phenoxy groups) enhances antitubercular activity .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- The carboxylic acid (15) has higher polarity (m.p. 128–129°C) compared to its ester derivatives, which are likely liquids or low-melting solids.

- Methyl 2-phenylacetoacetate lacks the acetamide group, reducing hydrogen-bonding capacity and altering biological activity .

Reactivity and Stability

- Hydrolysis : Methyl 2-(3-Acetamidophenyl)acetate is expected to undergo hydrolysis to 2-(3-Acetamidophenyl)acetic acid under acidic/basic conditions, similar to 3-acetamidophenyl acetate , which hydrolyzes in abiotic environments .

- Stability : The acetamide group in Methyl 2-(3-Acetamidophenyl)acetate may confer resistance to enzymatic degradation compared to simpler esters like isoamyl acetate (a flavoring agent with rapid hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。